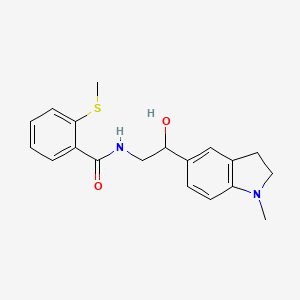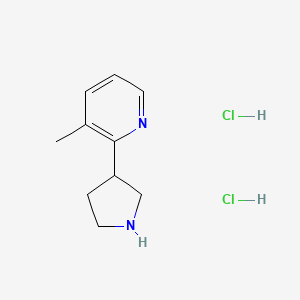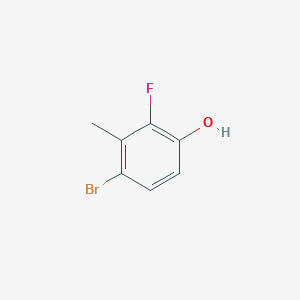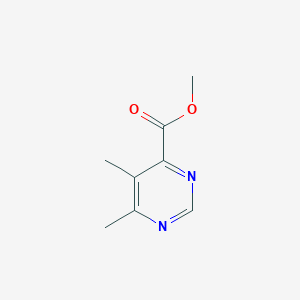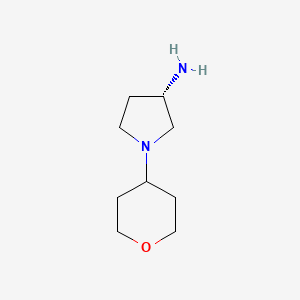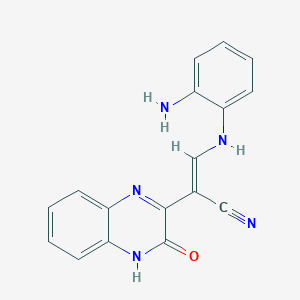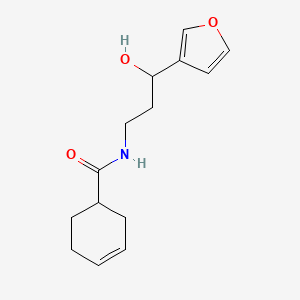
N-(3-(furan-3-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Catalytic Amidation of 5-Hydroxymethylfurfural
The study titled "Catalytic Amidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxamide over Alkali Manganese Oxides" explores the synthesis of 2,5-Furandicarboxamide through the catalytic oxidative amidation of 5-hydroxymethylfurfural (HMF) using aqueous ammonia and alkali manganese oxides as catalysts. The process achieved a yield of 85%, and the reaction intermediates, including 5-hydroxymethyl-furonitrile, 2,5-dicyanofuran, and 5-cyano-2-furancarboxamide, were identified and examined for their reactivities. Kinetic analysis indicated that the conversion of 5-cyano-2-furancarboxamide to 2,5-furandicarboxamide is the rate-limiting step, influenced by reaction temperature and the basicity of the catalyst .
Synthesis and Characterization of Furan Carboxamide Complexes
In the paper "N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its Co(II), Ni(II) and Cu(II) complexes: Synthesis, characterization, DFT computations, thermal decomposition, antioxidant and antitumor activity," the synthesis and characterization of a furan carboxamide derivative and its metal complexes are detailed. The ligand, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, was characterized using various techniques, including FT-IR, 1H NMR, and HR-MS, and its crystal structure was determined by single-crystal X-ray diffraction. The ligand forms neutral [ML2] type complexes with Co(II), Ni(II), and Cu(II) ions. Computational studies were performed to optimize the complex structures and calculate molecular orbitals. The thermal stability of the complexes was assessed through thermogravimetric analysis. Additionally, the complexes were evaluated for their antioxidant activity using DPPH and ABTS assays and for their anticancer activity against MCF-7 breast cancer cells using the MTT assay .
Analysis of Molecular Structure and Chemical Properties
The molecular structure of the furan carboxamide derivatives is crucial for understanding their reactivity and potential applications. The single-crystal X-ray diffraction technique provided insights into the spatial arrangement of atoms within the ligand, revealing that it crystallizes in the monoclinic system with specific unit cell parameters. The space group and the number of molecules per unit cell (Z) were also determined. The coordination of the ligand to metal ions as a bidentate ligand results in the formation of neutral complexes, which can be further studied for their electronic properties through computational methods such as DFT .
The physical and chemical properties of these compounds, including their thermal stability and reactivity, are influenced by their molecular structure. The thermal decomposition patterns of the metal complexes provide information on their stability and decomposition products, which is essential for practical applications. The antioxidant and antitumor activities of these compounds are also significant, as they suggest potential therapeutic uses. The assays used to evaluate these activities are standard methods to assess the biological properties of new compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13(12-7-9-18-10-12)6-8-15-14(17)11-4-2-1-3-5-11/h1-2,7,9-11,13,16H,3-6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQSDYXSFSRWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-3-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

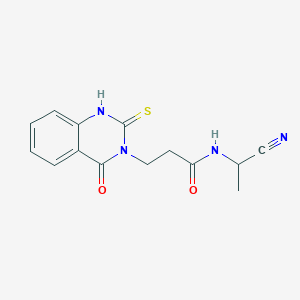
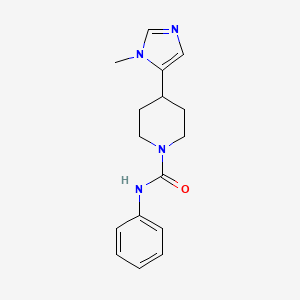
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)
![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)
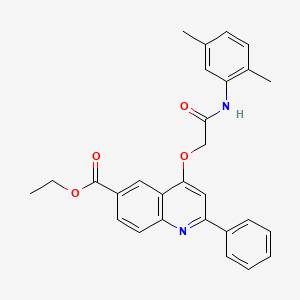
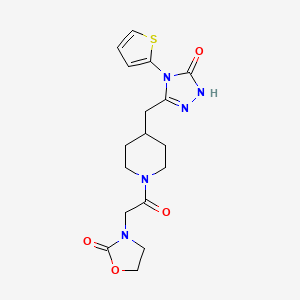
![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)
